molecular formula C11H8FN3O2 B8121428 4-(3-Fluorophenyl)-3-nitropyridin-2-amine

4-(3-Fluorophenyl)-3-nitropyridin-2-amine

Cat. No.: B8121428
M. Wt: 233.20 g/mol
InChI Key: UJKYHCWBSFHPQN-UHFFFAOYSA-N
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Description

4-(3-Fluorophenyl)-3-nitropyridin-2-amine is a heterocyclic aromatic compound that features a pyridine ring substituted with a fluorophenyl group and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluorophenyl)-3-nitropyridin-2-amine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and functional group tolerance.

  • Step 1: Synthesis of 3-Fluorophenylboronic Acid

      Reagents: 3-Fluorophenylmagnesium bromide, trimethyl borate

      Conditions: The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, at low temperatures.

  • Step 2: Suzuki-Miyaura Coupling

      Reagents: 3-Fluorophenylboronic acid, 2-bromo-3-nitropyridine, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3)

      Conditions: The reaction is performed in a solvent such as toluene or ethanol, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorophenyl)-3-nitropyridin-2-amine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C), ethanol as solvent.

    Substitution: Electrophiles such as halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products

    Reduction: 4-(3-Fluorophenyl)-3-aminopyridin-2-amine

    Substitution: Various substituted derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenyl)-3-nitropyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Fluorophenyl)-2-nitropyridine
  • 4-(3-Fluorophenyl)-3-aminopyridine
  • 4-(3-Fluorophenyl)-3-nitroaniline

Uniqueness

4-(3-Fluorophenyl)-3-nitropyridin-2-amine is unique due to the combination of its fluorophenyl and nitro substituents on the pyridine ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for specific applications in medicinal chemistry and material science .

Properties

IUPAC Name

4-(3-fluorophenyl)-3-nitropyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FN3O2/c12-8-3-1-2-7(6-8)9-4-5-14-11(13)10(9)15(16)17/h1-6H,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJKYHCWBSFHPQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(C(=NC=C2)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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